5-Methoxybenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide
5-Methoxybenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, the inclusion of a methoxy group at the 5-position and a thiol group at the 2-position imparts unique physicochemical properties and potential biological activities. This technical guide provides an in-depth overview of the fundamental properties of 5-Methoxybenzo[d]thiazole-2-thiol, including its synthesis, physical and chemical characteristics, and potential applications in drug development, with a focus on its anticancer and antimicrobial activities. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.
Core Properties
This section summarizes the fundamental physical and chemical properties of 5-Methoxybenzo[d]thiazole-2-thiol.
Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | 5-methoxy-1,3-benzothiazole-2-thiol | N/A |
| Synonyms | 2-Mercapto-5-methoxybenzothiazole, 5-Methoxy-2-benzothiazolethiol | N/A |
| CAS Number | 55690-60-3 | N/A |
| Molecular Formula | C₈H₇NOS₂ | N/A |
| Molecular Weight | 197.28 g/mol | N/A |
| Appearance | Light yellow to orange powder/crystal | N/A |
| Melting Point | 190-193 °C | N/A |
| Boiling Point | 340.8 ± 44.0 °C (Predicted) | N/A |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 9.27 ± 0.20 (Predicted) | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and acetone. | N/A |
Spectral Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), Thiol proton (-SH, broad singlet, variable ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methoxy carbon (-OCH₃, δ ~55 ppm), Thione carbon (C=S, δ >190 ppm) |
| FTIR (cm⁻¹) | ~2550 (S-H stretch), 1600-1450 (Aromatic C=C stretch), ~1300 (C-N stretch), ~1100 (C=S stretch) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ corresponding to 197.28 |
Synthesis and Experimental Protocols
Synthesis of 5-Methoxybenzo[d]thiazole-2-thiol
A common and efficient method for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of an o-haloaniline with carbon disulfide in the presence of a base.[1] This approach can be adapted for the synthesis of 5-Methoxybenzo[d]thiazole-2-thiol.
Reaction Scheme:
Experimental Protocol:
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Reaction Setup: To a solution of the corresponding 2-halo-4-methoxyaniline (1 equivalent) in toluene, add carbon disulfide (CS₂) (1.2 equivalents).
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Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) to the mixture.
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Reaction Conditions: Heat the reaction mixture at 80 °C and monitor the progress using thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
Benzothiazole derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methoxy and thiol substitutions on the benzothiazole ring of 5-Methoxybenzo[d]thiazole-2-thiol make it a promising scaffold for the development of novel therapeutic agents.
Anticancer Potential
Derivatives of benzothiazole have been extensively studied as potential anticancer agents.[2][3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Potential Signaling Pathways Targeted by Benzothiazole Derivatives:
Experimental Workflow for Anticancer Screening:
Antimicrobial Potential
Benzothiazole derivatives have also demonstrated significant antimicrobial activity against a range of pathogens.[4][5] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes.
Potential Bacterial Targets of Benzothiazole Derivatives:
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DNA Gyrase: An essential enzyme in bacteria that controls DNA topology.[4]
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Dihydropteroate Synthase (DHPS): An enzyme involved in the folic acid synthesis pathway, which is crucial for bacterial survival.[6]
Logical Relationship of Antimicrobial Action:
Conclusion
5-Methoxybenzo[d]thiazole-2-thiol represents a valuable scaffold for the development of novel therapeutic agents and functional materials. Its fundamental properties, coupled with the versatile reactivity of the benzothiazole core, provide a solid foundation for further research. The potential for this compound and its derivatives to act as potent anticancer and antimicrobial agents warrants continued investigation into their specific mechanisms of action and structure-activity relationships. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors.
References
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
